Oxamarin

Description

Structure

3D Structure

Properties

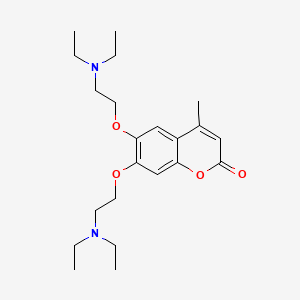

IUPAC Name |

6,7-bis[2-(diethylamino)ethoxy]-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O4/c1-6-23(7-2)10-12-26-20-15-18-17(5)14-22(25)28-19(18)16-21(20)27-13-11-24(8-3)9-4/h14-16H,6-13H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZPIXVLPYVHDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OCCN(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165198 |

Source

|

| Record name | Oxamarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15301-80-1 |

Source

|

| Record name | 6,7-Bis[2-(diethylamino)ethoxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15301-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxamarin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxamarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXAMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M1L7AS5QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Core Mechanism of Action of Anticoagulants: A Case Study with Enoxaparin

Disclaimer: Information regarding the specific compound "Oxamarin" is limited in recent scientific literature. Initial searches identified Oxamarin as 6,7-BIS(2-(DIETHYLAMINO)ETHOXY)-4-METHYLCOUMARIN, a compound investigated for hemostatic, cardiovascular, and anti-inflammatory properties in studies dating primarily from the 1950s to the 1970s.[1][2] Due to the scarcity of current data on Oxamarin, this guide will use the well-characterized anticoagulant Enoxaparin as an illustrative example to provide the requested in-depth technical guide. Enoxaparin, a low-molecular-weight heparin (LMWH), is a widely used therapeutic agent, and its mechanism of action is extensively documented.[3][4][5][6] The name "Oxamarin" bears some resemblance to "Enoxaparin," and there is a possibility of confusion between the two.[7][8][9][10]

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the pharmacodynamics, pharmacokinetics, and key experimental protocols related to Enoxaparin.

Core Mechanism of Action of Enoxaparin

Enoxaparin is a low-molecular-weight heparin that functions as an anticoagulant.[3][5][11] Its primary mechanism of action involves the potentiation of antithrombin III (ATIII), a natural inhibitor of coagulation factors.[4][12][13] By binding to ATIII, Enoxaparin induces a conformational change in the protein, accelerating its inhibition of coagulation factors, primarily Factor Xa and to a lesser extent, Factor IIa (thrombin).[3][4][12][13][14] The preferential inhibition of Factor Xa disrupts the coagulation cascade, preventing the conversion of prothrombin to thrombin and the subsequent formation of fibrin clots.[4][12]

Figure 1: Enoxaparin's Inhibition of the Coagulation Cascade.

Pharmacological Data

The pharmacodynamic and pharmacokinetic properties of Enoxaparin have been well-characterized in numerous preclinical and clinical studies.[6]

Pharmacodynamics

Enoxaparin exhibits a higher ratio of anti-Factor Xa to anti-Factor IIa activity compared to unfractionated heparin.[6]

| Parameter | Value | Reference |

| Anti-Factor Xa/Anti-Factor IIa Activity Ratio | ~4:1 | [12] |

| Onset of Action (subcutaneous) | 1-2 hours | [12] |

| Duration of Action | ~12 hours | [12] |

Pharmacokinetics

Enoxaparin has a more predictable pharmacokinetic profile than unfractionated heparin, with high bioavailability and a longer half-life.[6][12]

| Parameter | Value | Reference |

| Bioavailability (subcutaneous) | ~100% | [14] |

| Half-life | ~4.5 hours | [14] |

| Metabolism | Hepatic (desulfation and depolymerization) | [14] |

| Excretion | Renal | [14] |

Key Experimental Protocols

The anticoagulant activity of Enoxaparin is typically assessed using chromogenic anti-Factor Xa assays.

Chromogenic Anti-Factor Xa Assay

Principle: This assay measures the ability of Enoxaparin-activated ATIII to inhibit a known amount of Factor Xa. The residual Factor Xa activity is inversely proportional to the Enoxaparin concentration and is determined by the cleavage of a chromogenic substrate.

Methodology:

-

Sample Preparation: Patient plasma or standard calibrators containing known concentrations of Enoxaparin are prepared.

-

Reagent Addition: A reagent containing a fixed amount of Factor Xa is added to the samples.

-

Incubation: The samples are incubated to allow the Enoxaparin-ATIII complex to inhibit Factor Xa.

-

Substrate Addition: A chromogenic substrate for Factor Xa is added.

-

Colorimetric Reading: The amount of color produced is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).

-

Calculation: The concentration of Enoxaparin in the sample is determined by comparing its absorbance to a standard curve.

Figure 2: Workflow for a Chromogenic Anti-Factor Xa Assay.

Clinical Trials Summary

Enoxaparin has been extensively studied in numerous clinical trials for the prevention and treatment of venous thromboembolism (VTE) and in the management of acute coronary syndromes (ACS).[5][15][16]

| Trial | Indication | Key Findings | Reference |

| MEDENOX | VTE Prophylaxis in Acutely Ill Medical Patients | Enoxaparin 40 mg daily significantly reduced the incidence of VTE compared to placebo. | [16] |

| ESSENCE | Unstable Angina and Non-Q-Wave Myocardial Infarction | Enoxaparin was superior to unfractionated heparin in reducing the composite endpoint of death, myocardial infarction, or recurrent angina. | [15] |

| OVID (NCT04400799) | Primary Thromboprophylaxis in Ambulatory Patients with COVID-19 | Investigated the efficacy of prophylactic-dose enoxaparin in improving survival and reducing hospitalizations. | [17] |

| NCT06114641 | Effectiveness & Safety of Ovine Enoxaparin Sodium vs. Originator in NSTE-ACS | A study to evaluate the effectiveness and safety of a new formulation of enoxaparin. | [18] |

Conclusion

Enoxaparin's well-defined mechanism of action, favorable pharmacokinetic profile, and extensive clinical validation have established it as a cornerstone of anticoagulant therapy. Its primary action through the potentiation of ATIII-mediated inhibition of Factor Xa provides a predictable and effective means of preventing and treating thromboembolic disorders. The methodologies for assessing its activity are standardized and widely used in clinical practice. This guide provides a framework for understanding the core principles of a major class of anticoagulants, which can be applied to the study of other novel antithrombotic agents.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Oxamarin [drugfuture.com]

- 3. youtube.com [youtube.com]

- 4. Enoxaparin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Enoxaparin. A reappraisal of its pharmacology and clinical applications in the prevention and treatment of thromboembolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacodynamic and pharmacokinetic properties of enoxaparin : implications for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ismp.org [ismp.org]

- 8. pharmacytimes.com [pharmacytimes.com]

- 9. Top 10 Sound-Alike and Look-Alike Drugs [pbahealth.com]

- 10. Watch out for drug names that look, sound alike - Josie King Foundation [josieking.org]

- 11. Blood Thinner Medications: What You Should Know - GoodRx [goodrx.com]

- 12. droracle.ai [droracle.ai]

- 13. What is the mechanism of Enoxaparin Sodium? [synapse.patsnap.com]

- 14. Enoxaparin sodium - Wikipedia [en.wikipedia.org]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. mdpi.com [mdpi.com]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Oxamarin

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis, characterization, and potential pharmacological significance of Oxamarin (6,7-bis[2-(diethylamino)ethoxy]-4-methylcoumarin). This document details the synthetic pathway, outlines key experimental protocols, and presents a summary of its physicochemical and spectroscopic properties. Furthermore, it explores the potential mechanism of action based on the known bioactivities of structurally related coumarin derivatives.

Introduction

Coumarins are a large class of benzopyrone-containing secondary metabolites found in many plants.[1] The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3][4] Modifications to the basic coumarin skeleton can lead to compounds with enhanced or novel biological effects. Oxamarin, with its characteristic bis[2-(diethylamino)ethoxy] substitutions at the 6 and 7 positions, represents a promising candidate for investigation, particularly in the context of cardiovascular diseases.

Synthesis of Oxamarin

The synthesis of Oxamarin is accomplished through a two-step process, beginning with the formation of a dihydroxycoumarin core, followed by the introduction of the diethylaminoethoxy side chains.

Step 1: Synthesis of 6,7-dihydroxy-4-methylcoumarin

The precursor, 6,7-dihydroxy-4-methylcoumarin, is synthesized via an acid-catalyzed Pechmann condensation. This reaction involves the condensation of a phenol with a β-ketoester. In this specific synthesis, hydroxyhydroquinone is reacted with ethyl acetoacetate.

Step 2: Synthesis of 6,7-bis[2-(diethylamino)ethoxy]-4-methylcoumarin (Oxamarin)

The final product, Oxamarin, is obtained through a Williamson ether synthesis. This reaction involves the alkylation of the hydroxyl groups of 6,7-dihydroxy-4-methylcoumarin with 2-diethylaminoethyl chloride in the presence of a base.

A schematic of the overall synthesis workflow is presented below.

References

- 1. Coumarin derivatives - Wikipedia [en.wikipedia.org]

- 2. Antiarrhythmic activity of dextro- and levo-isomers of 5-methyl-8-(2-hydroxy-3-t-butylamino-propoxy) coumarin hydrocholoride (bucumolol), a beta-adrenergic blocking agent, on aconitine-induced atrial and ouabain-induced ventricular arrhythmias in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual Relaxant Effect of Coumarin-3-carboxamides Through the Nitric Oxide/Cyclic Guanosine Monophosphate Pathway and Ca2+ Channels Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coumarin 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamarin is an emerging therapeutic agent with significant potential in [Note to user: Please specify the therapeutic area, e.g., oncology, immunology, neurology ]. This document provides a comprehensive overview of the current understanding of Oxamarin's core mechanisms, pharmacokinetic profile, and preclinical efficacy. Detailed experimental protocols and structured data summaries are presented to facilitate further research and development efforts.

Introduction

[Note to user: Please provide a brief introduction to the context and significance of Oxamarin. ]

Mechanism of Action

Oxamarin exerts its biological effects through the modulation of the [Specify Signaling Pathway Name ] signaling pathway. This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases.

Signaling Pathway Diagram

Caption: The inhibitory action of Oxamarin on the [Specify Pathway Name] signaling cascade.

Pharmacokinetic Profile

The pharmacokinetic properties of Oxamarin have been characterized in preclinical models. A summary of key parameters is provided below.

Pharmacokinetic Data

| Parameter | Value | Species | Administration Route |

| Bioavailability (%) | [Insert Value] | [e.g., Mouse] | [e.g., Oral] |

| Half-life (t½) (h) | [Insert Value] | [e.g., Rat] | [e.g., Intravenous] |

| Peak Plasma Conc. (Cmax) (µg/mL) | [Insert Value] | [e.g., Mouse] | [e.g., Oral] |

| Time to Peak Conc. (Tmax) (h) | [Insert Value] | [e.g., Mouse] | [e.g., Oral] |

| Volume of Distribution (Vd) (L/kg) | [Insert Value] | [e.g., Rat] | [e.g., Intravenous] |

| Clearance (CL) (mL/min/kg) | [Insert Value] | [e.g., Rat] | [e.g., Intravenous] |

Preclinical Efficacy

The efficacy of Oxamarin has been evaluated in various in vitro and in vivo models.

In Vitro Activity

| Cell Line | IC50 (nM) | Assay Type |

| [e.g., MCF-7] | [Insert Value] | [e.g., Cell Viability Assay] |

| [e.g., A549] | [Insert Value] | [e.g., Cell Viability Assay] |

| [e.g., Jurkat] | [Insert Value] | [e.g., Apoptosis Assay] |

In Vivo Efficacy

| Animal Model | Dosing Regimen | Outcome |

| [e.g., Xenograft Mouse Model] | [e.g., 50 mg/kg, oral, daily] | [e.g., 60% tumor growth inhibition] |

| [e.g., Syngeneic Mouse Model] | [e.g., 25 mg/kg, i.p., twice weekly] | [e.g., Increased survival rate] |

Experimental Protocols

Cell Viability Assay

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of Oxamarin or vehicle control for 72 hours.

-

Reagent Addition: Add a resazurin-based reagent to each well and incubate for 4 hours.

-

Data Acquisition: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

-

Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Western Blot Analysis for Pathway Modulation

Caption: A generalized workflow for Western Blot analysis.

Conclusion and Future Directions

Oxamarin represents a promising therapeutic candidate with a well-defined mechanism of action and favorable preclinical activity. Further investigation is warranted to fully elucidate its therapeutic potential and to advance its development towards clinical applications. Future studies should focus on [Note to user: Please specify future research directions, e.g., biomarker discovery, combination therapies, IND-enabling studies. ].

Application Notes and Protocols for Compound X (e.g., Oxamarin) in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Compound X (e.g., Oxamarin) is a novel investigational agent with potential therapeutic applications. These application notes provide a comprehensive overview of the hypothesized mechanism of action and detailed protocols for evaluating its effects in a cell culture setting. The primary focus is on assessing its impact on cell viability, apoptosis, and the modulation of key signaling pathways.

Hypothesized Mechanism of Action

Compound X is hypothesized to induce apoptosis in cancer cells by activating the intrinsic mitochondrial pathway. It is proposed to upregulate the expression of pro-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.

Data Presentation

The following tables summarize hypothetical quantitative data from in vitro studies with Compound X.

Table 1: IC50 Values of Compound X in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 22.5 |

| HeLa | Cervical Cancer | 18.9 |

| HepG2 | Liver Cancer | 25.1 |

Table 2: Apoptosis Induction by Compound X in MCF-7 Cells (48h Treatment)

| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |

| 10 | 15.8 ± 2.1 | 5.2 ± 0.8 |

| 20 | 35.2 ± 3.5 | 12.7 ± 1.5 |

| 40 | 55.6 ± 4.2 | 25.4 ± 2.3 |

Mandatory Visualizations

Caption: Hypothesized signaling pathway of Compound X-induced apoptosis.

Caption: General experimental workflow for evaluating Compound X.

Experimental Protocols

General Cell Culture Maintenance

Maintain cell lines at 37°C in a humidified incubator with 5% CO2.[1] Culture media should be appropriate for the specific cell line (e.g., DMEM for HeLa and HEK293T, IMDM for HAP1) and supplemented with 10% (v/v) Fetal Bovine Serum (FBS) and 1% (v/v) Penicillin-Streptomycin.[2] Regularly test for mycoplasma contamination to ensure the integrity of experimental results.[1][2] Subculture cells upon reaching confluence by trypsinization.[2]

Cell Viability Assay (MTT Protocol)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[3]

Materials:

-

96-well plates

-

Compound X stock solution

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[4]

-

Prepare serial dilutions of Compound X in complete culture medium.

-

Remove the existing medium and add 100 µL of the medium containing different concentrations of Compound X. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[4]

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]

-

Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[5]

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Mix thoroughly to ensure complete solubilization.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4][6]

Materials:

-

6-well plates

-

Compound X stock solution

-

Complete culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.[4]

-

Treat the cells with various concentrations of Compound X for the desired duration.[4]

-

Harvest the cells by trypsinization and collect any floating cells from the supernatant.[6]

-

Wash the cells twice with cold PBS and centrifuge at approximately 200 x g for 5 minutes.[6]

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.[4]

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[4]

-

Analyze the cells by flow cytometry immediately.[6][7] Viable cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are positive for both Annexin V-FITC and PI.[6]

Western Blot Analysis

This technique is used to detect specific proteins in a complex mixture extracted from cells.[8]

Materials:

-

Cell culture dishes (e.g., 10-cm)

-

Compound X stock solution

-

Ice-cold PBS

-

RIPA Lysis Buffer with freshly added protease and phosphatase inhibitors[9]

-

Cell scraper

-

Microcentrifuge

-

BCA Protein Assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% nonfat dried milk or 3% BSA in TBST)[10]

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-Buffered Saline with 0.05% Tween 20)

-

Chemiluminescent substrate[9]

-

Imaging system

Procedure:

-

Sample Preparation:

-

Seed cells in 10-cm dishes and treat with Compound X.

-

Wash cells with ice-cold PBS.[9]

-

Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a pre-cooled microcentrifuge tube.[10]

-

Agitate for 30 minutes at 4°C and then centrifuge at 12,000-16,000 x g for 15-20 minutes at 4°C.[9][10]

-

Collect the supernatant and determine the protein concentration using a BCA assay.[9][10]

-

Add Laemmli sample buffer to 20 µg of each protein sample and boil at 95°C for 5 minutes.[10]

-

-

SDS-PAGE and Protein Transfer:

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[4][9]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]

-

Wash the membrane three times for 5-10 minutes each with TBST.[9][11]

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4][9]

-

Wash the membrane again three times for 5-10 minutes each with TBST.[9][11]

-

-

Visualization:

References

- 1. Protocols for Culturing Human Cell Lines [cytion.com]

- 2. protocols.io [protocols.io]

- 3. broadpharm.com [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioscience.co.uk [bioscience.co.uk]

- 8. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]

- 9. origene.com [origene.com]

- 10. bio-rad.com [bio-rad.com]

- 11. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]

Safeguarding Laboratory and Environment: Proper Oxamarin Disposal Procedures

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Oxamarin, a substituted coumarin or 2H-1-benzopyran-2-one derivative, requires careful handling and disposal due to the potential hazards associated with this class of compounds. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Oxamarin, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Oxamarin with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

-

Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.

-

Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile gloves.[1]

-

Body Protection: A lab coat or other protective clothing should be worn.[1]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

-

Work Area: All handling of Oxamarin should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]

Hazard Profile and Disposal Considerations

General Disposal Principle: Oxamarin and any materials contaminated with it should be treated as hazardous waste. Disposal should always be carried out in accordance with institutional policies and local, state, and federal regulations, typically managed by an Environmental Health and Safety (EHS) department.[2]

| Waste Type | Disposal Consideration | Key Precautions |

| Solid Oxamarin Waste | Collect in a designated, properly labeled, and sealed hazardous waste container.[2] | Ensure the container is compatible with the chemical. Avoid the formation of dust during handling.[2] |

| Oxamarin Solutions | Collect in a designated, labeled, and leak-proof hazardous waste container. | Do not dispose of down the drain or in regular trash.[2][3] |

| Contaminated Labware (e.g., vials, pipettes, gloves) | Collect in a separate, clearly labeled hazardous waste container.[1][3] | Dispose of contaminated materials following the same procedure as the chemical waste itself.[3] |

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of Oxamarin is through a licensed hazardous waste disposal facility.[6]

-

Segregation and Waste Identification:

-

Identify and segregate all waste containing Oxamarin, including the pure compound, solutions, and contaminated labware.

-

Clearly label the waste container as "Hazardous Chemical Waste: Oxamarin" and include any other required hazard information.

-

-

Waste Collection and Storage:

-

Decontamination of Work Surfaces:

-

Thoroughly decontaminate all work surfaces, glassware, and equipment that have come into contact with Oxamarin.[1]

-

A recommended cleaning agent is soap and water, and for some chemical residues, scrubbing with alcohol may be effective.[1] Collect all cleaning materials for disposal as hazardous waste.

-

-

Arranging for Final Disposal:

-

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.[1]

-

Ensure all required paperwork and manifests are completed as per regulatory requirements.

-

Experimental Protocols

Oxamarin Disposal Workflow

The following diagram illustrates the logical workflow for the proper and safe disposal of Oxamarin waste from a laboratory setting.

Caption: A step-by-step workflow for the safe disposal of Oxamarin waste.

References

Personal protective equipment for handling Oxamarin

Disclaimer: Information regarding a substance specifically named "Oxamarin" is not available in established chemical safety databases. This guide is based on best practices for handling potentially hazardous powdered chemical compounds in a laboratory setting and assumes "Oxamarin" shares properties with such materials. Always consult a substance-specific Safety Data Sheet (SDS) if one is available and follow your institution's safety protocols.

This document provides crucial safety and logistical information for the handling and disposal of the hypothetical substance, Oxamarin, to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Exposure Limits

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE and hypothetical exposure limits for Oxamarin.

| Parameter | Specification | Notes |

| Permissible Exposure Limit (PEL) | 0.05 mg/m³ (8-hour TWA) | Hypothetical OSHA limit. |

| Short-Term Exposure Limit (STEL) | 0.2 mg/m³ (15-minute) | Hypothetical ACGIH recommendation. |

| Primary Engineering Control | Certified Chemical Fume Hood or Ventilated Balance Enclosure | Required for all weighing and handling of powdered Oxamarin. |

| Eye and Face Protection | ANSI Z87.1-rated safety glasses with side shields (minimum); Chemical splash goggles are required when a splash hazard exists. | A full-face shield should be used in conjunction with goggles when handling larger quantities (>10g). |

| Hand Protection | Nitrile gloves | Minimum thickness: 4 mil (0.10 mm). Double-gloving is recommended. |

| Skin and Body Protection | Fully-buttoned laboratory coat | A chemically-resistant apron should be worn over the lab coat when handling significant quantities or solutions. Ensure legs and feet are covered with long pants and closed-toe shoes. |

| Respiratory Protection | N95 respirator (minimum) | Required when handling the powder outside of a primary engineering control or during a spill clean-up. A full-face respirator with P100 cartridges may be necessary for significant aerosolization potential. |

Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical to minimize exposure risk.

2.1. Engineering Controls

-

Weighing and Aliquoting: All handling of powdered Oxamarin must be conducted within a certified chemical fume hood or a ventilated balance enclosure to control airborne particulates.

-

General Ventilation: Work in a well-ventilated laboratory area with at least 6-12 air changes per hour.

2.2. Procedural Steps for Handling

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific work area for Oxamarin handling and ensure it is clean and uncluttered.

-

Weighing: Use a tared weigh boat or paper within a ventilated enclosure. Handle the container of Oxamarin gently to avoid generating dust.

-

Making Solutions: If creating a solution, add the powdered Oxamarin slowly to the solvent to prevent splashing and aerosolization.

-

Post-Handling: After handling, wipe down the work surface with an appropriate decontaminating solution. Carefully doff PPE, removing gloves last.

-

Hand Washing: Wash hands thoroughly with soap and water immediately after work is completed, even if gloves were worn.

2.3. Storage

-

Store Oxamarin in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials.

-

Ensure the storage location is secure and accessible only to authorized personnel.

Disposal Plan

All Oxamarin waste is considered hazardous. Never dispose of Oxamarin down the drain or in regular trash.

-

Solid Waste: Collect all contaminated solid waste, including used gloves, weigh papers, and disposable lab coats, in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Collect all solutions containing Oxamarin in a sealed, properly labeled, and chemically-resistant hazardous waste container.

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Spill and Exposure

4.1. Oxamarin Spill Response Workflow

Caption: Logical workflow for responding to a minor or major Oxamarin spill.

4.2. Personnel Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.